Isocytosine

説明

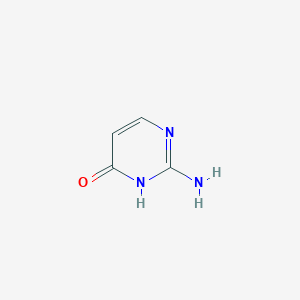

Structure

3D Structure

特性

IUPAC Name |

2-amino-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 |

Source

|

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 |

Source

|

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isocytosine chemical structure and properties

An In-Depth Technical Guide to Isocytosine

Introduction: Beyond the Canonical Four

In the central dogma of molecular biology, the precise pairing of adenine with thymine and guanine with cytosine forms the bedrock of genetic information. However, the boundaries of this four-letter alphabet are not absolute. The exploration of non-natural nucleobases has opened new frontiers in synthetic biology, diagnostics, and therapeutics. Among the most pivotal of these synthetic bases is this compound (2-aminouracil), a structural isomer of cytosine.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical structure, physicochemical properties, synthesis, and its transformative applications, offering a field-proven perspective on its utility and significance.

Chemical Structure and Tautomerism

This compound is a pyrimidine base where the exocyclic amine and carbonyl groups are interchanged relative to cytosine. This seemingly subtle isomeric difference profoundly alters its hydrogen bonding capabilities, preventing it from pairing with guanine and instead enabling it to form a highly specific and stable base pair with isoguanine.[1][2]

Tautomeric Forms: The Key to Functionality

Like all nucleobases, this compound exists in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3] Understanding the dominant tautomeric forms of this compound is critical, as it dictates the hydrogen bond donor and acceptor pattern essential for its pairing fidelity.

The two principal tautomers are:

-

Amino-oxo form (Keto): This is the predominant and more stable form in aqueous solution.[4] It features a carbonyl group (C4=O) and an exocyclic amine group (C2-NH2).

-

Amino-hydroxy form (Enol): A less stable tautomer where a proton has migrated from a ring nitrogen to the carbonyl oxygen, resulting in a hydroxyl group (C4-OH).

-

Imino form: Computational studies suggest that an imino tautomer (C2=NH) is significantly less stable in aqueous solution and is generally not detected experimentally.[4]

The prevalence of the amino-oxo tautomer is the causal factor behind its specific pairing with isoguanine, which presents a complementary pattern of hydrogen bond acceptors and donors.[2]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is a prerequisite for its application in drug discovery and molecular biology.[5] These properties govern its behavior in biological and experimental systems.

| Property | Value / Description | Significance in Application |

| Chemical Formula | C4H5N3O | Fundamental for mass spectrometry and elemental analysis.[1] |

| Molar Mass | 111.104 g/mol | Essential for stoichiometric calculations in synthesis and assays.[1] |

| Solubility | Soluble in acetic acid (50 mg/ml), with heating. | Guides the selection of appropriate solvent systems for synthesis, purification, and biological assays. The pH-dependent solubility influences its handling in buffers.[6] |

| pKa | The ionization constant is crucial for predicting behavior in physiological pH environments. | Affects solubility, permeability, and interactions with biological targets.[5] |

| UV-Vis Absorption | Exhibits characteristic UV absorption maxima that are pH-dependent.[7] | Allows for quantification in solution using spectrophotometry, a cornerstone of quality control in oligonucleotide synthesis.[8] The pH sensitivity can be used to study tautomeric equilibria.[9] |

The this compound-Isoguanine Unnatural Base Pair

The defining feature of this compound is its ability to form a stable, specific base pair with the purine analog isoguanine (isoG).[2] This isoC-isoG pair is structurally analogous to the natural G-C pair, forming three hydrogen bonds.[10] However, the arrangement of hydrogen bond donors and acceptors is distinct, ensuring orthogonality—it does not pair with natural bases, and natural bases do not pair with it.[2]

This mutual specificity is the scientific foundation for the expansion of the genetic alphabet. The isoC-isoG pair can be enzymatically incorporated into DNA and RNA with high fidelity by certain polymerases, making it a functional component of an expanded genetic system.[11][12]

Caption: Hydrogen bonding pattern of the this compound-Isoguanine base pair.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.

Synthetic Pathway

A common and established method for synthesizing this compound involves the condensation of guanidine with malic acid in the presence of concentrated sulfuric acid.[1]

Rationale: This pathway is efficient because malic acid, when heated in concentrated sulfuric acid, undergoes decarbonylation and dehydration in situ to form 3-oxopropanoic acid. This highly reactive intermediate is not stable for storage but is readily condensed with guanidine in the same pot to form the pyrimidine ring of this compound.[1]

Caption: High-level workflow for the synthesis of this compound.

Characterization Protocol: A Self-Validating System

Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-pronged analytical approach ensures a self-validating system.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the product.

-

Method: Electrospray ionization (ESI) or another soft ionization technique is used to obtain the molecular ion peak.

-

Expected Result: A peak corresponding to [M+H]⁺ at m/z 112.104. This provides primary confirmation of the correct molecular formula.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure and confirm the tautomeric form.

-

Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆). Solid-state NMR can also be used to study tautomers in the crystalline form.[14][15]

-

Expected Result: The ¹H NMR spectrum should show characteristic peaks for the vinyl protons and the exchangeable amine (NH₂) and ring (NH) protons.[14] The chemical shifts provide definitive evidence of the atomic connectivity and help differentiate this compound from its isomers.[16]

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method: Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum.[17]

-

Expected Result: The spectrum should display characteristic absorption bands for N-H stretching (amine groups), C=O stretching (carbonyl group), and C=C/C=N stretching (pyrimidine ring), confirming the presence of the core functional moieties.[13]

-

Applications in Research and Drug Development

The unique properties of this compound have made it a valuable tool in several advanced research areas.

Expanded Genetic Alphabets (Synthetic Biology)

The most prominent application of this compound is as a key component of expanded genetic information systems. The isoC-isoG pair was a foundational element in the development of "Hachimoji DNA," an eight-letter genetic system (A, T, C, G, P, Z, S, B) where this compound is represented as 'S' and pairs with 'B' (isoguanine).[1][18][19][20][21]

-

Expert Insight: The success of Hachimoji DNA demonstrates that the fundamental principles of information storage and transfer are not limited to the four canonical bases.[20][21] By creating an orthogonal, non-interfering base pair, researchers can increase the information density of DNA, opening possibilities for novel data storage solutions, and creating aptamers and enzymes with expanded functionalities.[2]

Drug Development and Diagnostics

This compound and its derivatives are actively investigated as components of antiviral and anticancer agents.[7][22][23]

-

Mechanism of Action: As a nucleobase analog, this compound-containing nucleosides can be metabolized by cells and incorporated into viral or cellular DNA/RNA by polymerases. This incorporation can disrupt the replication process, either by terminating chain elongation or by introducing mutations, leading to a therapeutic effect.[23] The unique structure provides a scaffold for developing highly selective inhibitors of viral or cancer-specific enzymes.[24]

-

DNA-Encoded Libraries (DELs): Recently, DNA-compatible reactions have been developed to construct this compound scaffolds directly on DNA strands.[25][26] This breakthrough allows for the inclusion of this compound derivatives in DNA-encoded libraries, vastly expanding the chemical space that can be screened for novel drug candidates.[25]

Conclusion and Future Outlook

This compound has evolved from a chemical curiosity to a cornerstone of synthetic biology and a promising scaffold in medicinal chemistry. Its unique ability to form a stable and specific base pair with isoguanine has fundamentally challenged and expanded our understanding of genetic information storage. The successful incorporation of the isoC-isoG pair into functional genetic systems like Hachimoji DNA paves the way for creating organisms with synthetic genomes, novel biocatalysts, and advanced materials.

In the realm of drug development, the application of this compound derivatives as therapeutic agents and their inclusion in next-generation screening platforms like DELs signal a bright future. As our ability to manipulate and engineer biological systems with synthetic components grows, the importance and application of this compound are set to expand, driving innovation across the life sciences.

References

-

Wikipedia. This compound. [Link]

-

Zatula, A. et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Physical Chemistry Chemical Physics. [Link]

-

Hirao, I., & Kimoto, M. (2012). Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

-

Analiza. Physicochemical Properties. [Link]

-

ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of this compound.... [Link]

-

Kulik, K., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules. [Link]

-

ResearchGate. ¹H NMR spectrum of solid this compound acquired at 65 kHz MAS. [Link]

-

ResearchGate. The molecular structure of keto and enol tautomers of this compound. [Link]

-

Wikipedia. Nucleic acid analogue. [Link]

-

PubMed. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction. [Link]

-

ACS Publications. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction. [Link]

-

Wikipedia. Artificially Expanded Genetic Information System. [Link]

-

ACS Publications. Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. [Link]

-

National Institutes of Health. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo. [Link]

-

National Center for Biotechnology Information. Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers. [Link]

-

ResearchGate. (a) UV-Vis spectra, (b) pH dependence solubility, and (c) pKa value. [Link]

-

ACS Publications. Matrix-Isolation FT-IR Studies and Ab-Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or this compound Tautomers. [Link]

-

Bio-Synthesis Inc. This compound and Isoguanosine base analogs. [Link]

-

Wikipedia. Nucleotide base. [Link]

-

MDPI. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. [Link]

-

National Center for Biotechnology Information. Characterizing hydrogen bonds in intact RNA from MS2 bacteriophage using magic angle spinning NMR. [Link]

-

SynBERC. Hachimoji DNA: The Eight-letter Genetic Code. [Link]

-

ResearchGate. (PDF) Applications of synthetic biology in drug discovery. [Link]

-

Hmolpedia. Hachimoji DNA and RNA: A Genetic System with Eight Building Blocks. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Drug Target Review. Synthetic biology in drug discovery. [Link]

-

PubMed Central. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]

-

ACS Publications. Amino−Imino Tautomerism in Derivatives of Cytosine: Effect on Hydrogen-Bonding and Stacking Properties. [Link]

-

YouTube. DNA and Tautomeric Shifts | Bio Basics. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. analiza.com [analiza.com]

- 6. mdpi.com [mdpi.com]

- 7. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and Isoguanosine base analogs [biosyn.com]

- 9. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoguanine and 5-Methyl-Isocytosine Bases, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleic acid analogue - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterizing hydrogen bonds in intact RNA from MS2 bacteriophage using magic angle spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Artificially Expanded Genetic Information System - Wikipedia [en.wikipedia.org]

- 19. Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hachimoji DNA: The Eight-letter Genetic Code | Center for Genetically Encoded Materials [gem-net.net]

- 21. trilinkbiotech.com [trilinkbiotech.com]

- 22. nbinno.com [nbinno.com]

- 23. Nucleotide base - Wikipedia [en.wikipedia.org]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Isocytosine vs. Cytosine Structural Isomerism

Executive Summary

This technical guide provides a rigorous analysis of the structural isomerism between Cytosine (4-amino-2-pyrimidinone) and Isocytosine (2-amino-4-pyrimidinone). While sharing an identical molecular formula (

For researchers in synthetic biology and drug development, distinguishing these isomers is critical.[1] Cytosine is a canonical nucleobase essential for genetic coding, whereas this compound serves as a cornerstone for expanded genetic alphabets (e.g., Hachimoji DNA) and a scaffold for kinase inhibitors. This guide details the mechanistic differences, characterization protocols, and synthetic pathways required to utilize these molecules effectively.

Structural & Electronic Analysis

Positional Isomerism

The core distinction lies in the pyrimidine ring numbering and substituent placement.

-

Cytosine (C): The oxo group is at position 2, and the amino group is at position 4.

-

This compound (isoC): The amino group is at position 2, and the oxo group is at position 4.

This "swap" inverts the hydrogen bond donor/acceptor pattern on the Watson-Crick face, which is the basis for their orthogonal base-pairing properties.

Tautomeric Equilibria

Tautomerism is more complex in this compound than in cytosine due to the proximity of the amino group to ring nitrogens N1 and N3.

| Feature | Cytosine (C) | This compound (isoC) |

| Dominant Form (aq) | Amino-oxo (1H-pyrimidin-2-one) | Amino-oxo (3H-pyrimidin-4-one) & Imino-oxo forms coexist |

| Minor Tautomers | Imino-oxo (rare), Amino-enol (very rare) | 2-amino-4-hydroxy (enol) is more accessible than in C |

| Protonation Site | N3 (pKa | N1 or N3 (pKa |

Key Insight: In non-polar solvents or gas phase, this compound exhibits a significant population of the enol tautomer, unlike cytosine which remains predominantly in the keto form. This solvent-dependency must be accounted for during NMR characterization in DMSO-

Thermodynamic Stability

While cytosine is optimized by evolution for stability within the DNA duplex, this compound is thermodynamically stable but susceptible to different degradation pathways.

-

Deamination: Both can undergo hydrolytic deamination (C

U; isoC -

Oxidation: this compound's electron-rich C5 position makes it slightly more reactive toward electrophilic attack than cytosine.

Functional Applications: Expanded Genetic Alphabets[1]

The primary utility of this compound in synthetic biology is its ability to form a stable, non-canonical base pair with Isoguanine (isoG) .[1]

The IsoC-IsoG Base Pair

Unlike the standard G-C pair, which utilizes a "Donor-Donor-Acceptor" (on G) pattern, the isoC-isoG pair utilizes an inverted hydrogen bonding pattern. This orthogonality allows it to function as a third base pair in Hachimoji DNA and AEGIS (Artificially Expanded Genetic Information Systems).

-

Cytosine-Guanine (C-G): 3 H-bonds.

-

This compound-Isoguanine (isoC-isoG): 3 H-bonds.[1] High thermal stability (

) comparable to C-G.

Visualization of Base Pairing Strategies

The following diagram illustrates the hydrogen bonding interfaces of the natural C-G pair versus the synthetic isoC-isoG pair.

Caption: Comparison of H-bond donor/acceptor patterns. Note the pattern inversion that prevents cross-pairing (orthogonality).

Synthesis & Characterization

Synthetic Pathways

While cytosine is typically sourced biologically or via industrial pyrimidine synthesis, this compound requires specific routes to ensure the correct isomer is formed.

-

Route A (Guanidine + Malic Acid):

-

Reagents: Guanidine hydrochloride + Malic acid + Fuming Sulfuric Acid (

). -

Mechanism: Malic acid decarbonylates in situ to form formylacetic acid (or equivalent), which condenses with guanidine.

-

Yield: Moderate (~40-60%).

-

Note: Requires careful temperature control to avoid polymerization.

-

-

Route B (Guanidine +

-Keto Esters):-

Reagents: Guanidine carbonate + Ethyl formate/Ethyl acetate derivatives.

-

Selectivity: High specificity for the 2-amino-4-oxo isomer.

-

Analytical Distinction (NMR)

Distinguishing the isomers via

| Nucleus | Cytosine (ppm) | This compound (ppm) | Structural Cause |

| H5 | ~5.6 (d) | ~5.7 (d) | C5 is electron-rich in both. |

| H6 | ~7.4 (d) | ~7.6 (d) | Proximity to N1/N3 differs. |

| NH2 | ~7.0 (broad) | ~6.5 (broad) | Amino group environment. |

| C2 (13C) | ~155 (C=O) | ~155 (C-NH2) | Critical: C2 is Carbonyl in C, Amidine-like in isoC. |

| C4 (13C) | ~165 (C-NH2) | ~160 (C=O) | Critical: C4 is Amidine-like in C, Carbonyl in isoC. |

Experimental Protocols

Protocol 1: Tautomer Identification via Variable Temperature (VT) NMR

Objective: Determine the dominant tautomer of this compound in solution and observe exchange dynamics.

-

Sample Preparation:

-

Dissolve 10 mg of this compound in 600

L of anhydrous DMSO- -

Note: Use anhydrous solvent to prevent rapid proton exchange with water, which broadens peaks.

-

-

Instrument Setup:

-

Calibrate probe temperature to 298 K (25°C).

-

Acquire a standard 1D

spectrum (32 scans).

-

-

VT Experiment:

-

Stepwise cool the sample to 273 K (0°C) and heat to 323 K (50°C) in 10 K increments.

-

Acquire spectra at each step after 5 minutes of equilibration.

-

-

Analysis:

-

Low Temp: Sharpening of NH/NH2 signals indicates "freezing" of the tautomeric exchange. Distinct peaks for amino vs. imino forms may appear if the equilibrium is slow enough.

-

High Temp: Coalescence of NH signals indicates rapid exchange.

-

Validation: Compare chemical shifts of N-H protons. Imino protons typically resonate downfield (>10 ppm), while amino protons are upfield (<8 ppm).

-

Protocol 2: pKa Determination via UV-Vis Titration

Objective: Determine the precise

-

Buffer Preparation:

-

Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 7.0 (0.5 pH increments).

-

Verify pH using a calibrated glass electrode.

-

-

Sample Preparation:

-

Prepare a 50

M stock solution of this compound in water.

-

-

Titration Workflow:

-

Aliquot 900

L of each buffer into quartz cuvettes. -

Add 100

L of this compound stock. Mix by inversion. -

Measure Absorbance spectra (200–350 nm).

-

-

Data Analysis:

-

Identify the

shift. Protonated this compound often shows a bathochromic (red) shift compared to the neutral form. -

Plot Absorbance at

vs. pH. -

Fit data to the Henderson-Hasselbalch equation to extract

. -

Expected Result: Inflection point at pH

4.0.

-

References

-

National Institutes of Health (NIH). (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry A. Retrieved from [Link]

-

MDPI. (2023). On Analogies in Proton-Transfers for Pyrimidine Bases in the Gas Phase—Cytosine Versus this compound. Retrieved from [Link]

-

Wikipedia. (2024). This compound Structure and Properties. Retrieved from [Link]

-

ResearchGate. (2025). NMR Chemical Shifts of Cytosine and this compound Derivatives. Retrieved from [Link]

Sources

Technical Guide: Isocytosine in Artificially Expanded Genetic Information Systems (AEGIS)

The following technical guide is structured to provide actionable, mechanistic, and rigorous information for researchers utilizing isocytosine (isoC) and its complements in expanded genetic alphabets.

Executive Summary

The expansion of the genetic alphabet beyond the canonical four bases (A, T, G, C) represents a paradigm shift in synthetic biology, enabling high-density data storage, enhanced aptamer affinities (ExSELEX), and orthogonal diagnostic channels. This compound (isoC), typically paired with isoguanine (isoG), is a foundational component of these Artificially Expanded Genetic Information Systems (AEGIS).

This guide details the physicochemical mechanism of isoC, the critical role of 5-methyl-modification in suppressing tautomeric mismatching, and the specific experimental protocols required to incorporate, amplify, and sequence these non-canonical bases with high fidelity.

Part 1: The Mechanistic Foundation

Orthogonality via Hydrogen Bonding Patterns

The fidelity of genetic information transfer relies on the exclusivity of Watson-Crick hydrogen bonding. Standard bases utilize specific Donor (D) and Acceptor (A) patterns.[1] this compound achieves orthogonality by implementing a hydrogen bonding pattern distinct from natural pyrimidines.

-

Cytosine (Standard): Presents a Donor-Acceptor-Acceptor (DAA) pattern (N4-N3-O2) from the major groove to the minor groove.

-

This compound (AEGIS): Is an isomer of cytosine (2-amino-4-oxopyrimidine). It presents an Acceptor-Acceptor-Donor (AAD) pattern (O4-N3-N2).

This "AAD" pattern prevents stable pairing with Guanine (which requires a DDA complement) or Adenine (which requires a DA complement). Instead, isoC pairs specifically with Isoguanine (isoG) , a purine analog presenting a Donor-Donor-Acceptor (DDA) pattern.

The Tautomerization Challenge & The 5-Methyl Solution

The primary failure mode in isoC usage is tautomeric shifting .

-

The Problem: this compound exists in equilibrium between its keto form (preferred for isoG pairing) and its enol form. The enol tautomer of isoC presents a hydrogen bonding face chemically similar to Thymine (T).

-

The Consequence: During PCR, polymerases may misread enol-isoC as Thymine and incorporate Adenine (A) opposite it. This results in an isoC

T transition mutation , collapsing the expanded alphabet back to the standard four letters. -

The Solution (5-Me-isoC): The addition of a methyl group at the C5 position (5-methyl-isocytosine) is not merely for stability; it electronically and sterically disfavors the enol tautomer and improves base stacking interactions.

-

Protocol Standard: Always utilize 5-Me-isoC (often denoted as S or isoC

) rather than unmethylated isoC for any application requiring amplification.

-

Visualization of H-Bonding and Tautomerism

The following diagram illustrates the orthogonal pairing logic and the tautomeric risk.

Caption: Comparison of standard G-C pairing vs. orthogonal isoC-isoG pairing, highlighting the tautomeric shift risk where isoC mimics Thymine.

Part 2: Enzymology & Polymerase Engineering

Standard polymerases (e.g., wild-type Taq) possess strong "steric gates" and proofreading mechanisms that often reject AEGIS bases. Successful incorporation requires engineered variants.

Polymerase Selection Guide

| Enzyme Variant | Family | Application | Compatibility with isoC/isoG |

| KlenTaq-M (or similar) | Family A | PCR / Sequencing | High. Engineered to accept bulky/unnatural bases. Lacks 5'->3' exonuclease activity. |

| Deep Vent (exo-) | Family B | Primer Extension | Moderate. Good for short extensions but struggles with long AEGIS amplicons. |

| Phusion / Q5 | Family B | High-Fidelity PCR | Low. Strong proofreading (3'->5' exo) often excises isoC/isoG as "errors." |

| T7 RNA Pol (Y639F) | Viral | Transcription (RNA) | High. Essential for converting AEGIS DNA |

The "Pause" Effect

Polymerases often pause after incorporating an unnatural base.

-

Mechanism: The minor groove contacts required for the "closed" polymerase conformation are perturbed by the non-standard H-bond acceptors of isoG.

-

Operational Tip: Increase extension times in PCR cycles (e.g., 2 min/kb instead of 1 min/kb) to allow the polymerase to overcome this kinetic barrier.

Part 3: Experimental Protocols

Synthesis & Handling of isoC Triphosphates

-

Reagent: Use d-isoC

TP (2'-deoxy-5-methylisocytidine triphosphate). -

pH Sensitivity: IsoC is sensitive to acidic conditions (depurination/deamination risks are distinct). Store at pH 8.0-8.5 in Tris-buffered solution. Avoid unbuffered water.

-

Light Sensitivity: Some AEGIS bases are photosensitive; store d-isoC

TP and d-isoGTP in amber tubes at -20°C.

AEGIS-PCR Amplification Protocol

This protocol is designed for amplifying a template containing internal isoC/isoG pairs using a KlenTaq variant.

Reagents:

-

10x Polymerase Buffer (pH 8.3, 20mM MgCl2 final).

-

dNTP Mix: 0.2 mM each of dATP, dTTP, dGTP, dCTP.

-

AEGIS-dNTPs: 50-100 µM d-isoC

TP and d-isoGTP. Note: Lower concentrations of unnatural bases reduce misincorporation rates. -

Polymerase: KlenTaq-M (or equivalent AEGIS-optimized enzyme).

Cycling Parameters:

-

Initial Denaturation: 95°C for 2 min.

-

Cycling (15-25 cycles):

-

95°C for 30 sec.

-

Annealing Temp (Tm - 5°C) for 30 sec.

-

Extension: 72°C for 2-4 minutes (Critical: Extended time).

-

-

Final Extension: 72°C for 10 min.

Validation (Self-Validating Step):

-

LC-MS Analysis: Digest the PCR product with Nuclease P1 and Alkaline Phosphatase. Analyze nucleoside composition via LC-MS. The presence of peaks corresponding to d-isoC

and d-isoG confirms retention. -

Tm Shift: AEGIS pairs often stabilize the duplex. A measurable increase in Tm compared to a G/C control sequence indicates successful incorporation.

Part 4: Therapeutic Application - ExSELEX

The "Genetic Alphabet Expansion SELEX" (ExSELEX) allows the evolution of aptamers with enhanced chemical diversity.

The ExSELEX Workflow

The challenge in ExSELEX is that standard sequencing (Illumina) cannot read isoC/isoG. The workflow requires a "transliteration" step.

Caption: ExSELEX cycle. Note the 'Conversion PCR' step where AEGIS bases are converted to standard bases for sequencing analysis.

Sequencing Conversion Strategy

To identify the sequence of the evolved aptamer:

-

Transliteration: Perform a final PCR using standard dNTPs (no isoC/isoG) and a polymerase that predictably mismatches.

-

IsoC typically templates an A (read as T in the complement).

-

IsoG typically templates a T (read as A in the complement).

-

-

Alignment: Compare the sequenced "converted" reads against the known library design. Positions that consistently show T where the library had randomized AEGIS bases are inferred to be isoC.

-

Deep Sequencing: Use paired-end sequencing to cross-reference both strands, increasing confidence in the inferred AEGIS positions.

References

-

Benner, S. A., et al. (2011). "Evolution of specific and efficient polymerases for unnatural base pairs." Nature Chemical Biology. Link

-

Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks."[2] Science. Link

-

Switzer, C., et al. (1993). "Enzymatic recognition of the base pair between isocytidine and isoguanosine." Biochemistry. Link

-

Sismour, A. M., & Benner, S. A. (2005). "The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system." Nucleic Acids Research. Link

-

Yang, Z., et al. (2011). "Amplification, mutation, and sequencing of a six-letter synthetic genetic system." Journal of the American Chemical Society.[3] Link

Sources

Isocytosine non-canonical base pairing mechanisms

An In-Depth Technical Guide to Isocytosine Non-Canonical Base Pairing Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of genetic information is fundamentally reliant on the precise Watson-Crick base pairing of adenine with thymine and guanine with cytosine. However, the landscape of nucleic acid structure and function is significantly broadened by the existence of non-canonical base pairs. This compound (iC), a structural isomer of cytosine, is a pivotal molecule in the study of these alternative pairing mechanisms. Its unique hydrogen bonding capabilities allow it to form stable, non-canonical pairs, most notably with guanine, opening avenues for the expansion of the genetic alphabet and the development of novel therapeutic and diagnostic tools. This guide provides a comprehensive technical overview of the core mechanisms governing this compound's non-canonical base pairing, detailing the structural biology, thermodynamics, and practical applications of this fascinating pyrimidine analog.

Introduction: Beyond the Watson-Crick Paradigm

The discovery of the DNA double helix by Watson and Crick in 1953 established the canonical A:T and G:C base pairs as the fundamental units of genetic information. This model, while revolutionary, represents an idealized state. Within the cell, DNA and RNA molecules are dynamic structures, often adopting complex folds where non-canonical pairings are not only present but are also functionally crucial. These alternative pairings play vital roles in tRNA structure, ribozyme catalysis, and DNA repair recognition.

This compound emerges as a powerful tool for probing and exploiting these non-canonical interactions. By understanding the specific hydrogen bonding patterns and stereochemical constraints of iC-containing duplexes, researchers can design novel nucleic acid-based technologies with tailored specificities and functionalities.

The Structural and Tautomeric Landscape of this compound

This compound, or 2-amino-4-hydroxypyrimidine, is an isomer of cytosine where the amino and carbonyl groups are interchanged. This seemingly subtle structural alteration has profound implications for its base pairing potential. Like many heterocyclic bases, this compound can exist in different tautomeric forms, primarily the keto and enol forms. The specific tautomer present influences the hydrogen bond donor and acceptor pattern, which in turn dictates its pairing partners.

The ability of this compound and its pairing partner, isoguanine, to form a base pair that is geometrically analogous to the natural G:C pair has been a cornerstone of efforts to create an expanded genetic alphabet. This "designer" base pair maintains the standard Watson-Crick geometry, allowing it to be accommodated within a standard DNA duplex without significant distortion.

Core Pairing Mechanism: this compound and Guanine (iC:G)

The most studied and perhaps most significant non-canonical pairing involving this compound is its interaction with guanine (G). This pairing is of particular interest as it represents a mispair within a canonical genetic system, yet it can be exploited for specific applications. The iC:G pair can adopt several conformations, with the most prevalent being a "wobble" configuration.

The iC:G Wobble Pair

In a canonical Watson-Crick G:C pair, three hydrogen bonds are formed. In the iC:G wobble pair, two hydrogen bonds are typically formed. This arrangement causes a slight distortion in the DNA backbone compared to a standard Watson-Crick pair, but it is stable enough to be accommodated within the double helix.

Key Hydrogen Bonds in an iC:G Wobble Pair:

-

The N1-H of guanine donates a hydrogen bond to the N3 of this compound.

-

The O6 of guanine accepts a hydrogen bond from the N3-H of this compound.

This pairing is considered a "wobble" because the bases are shifted relative to their positions in a canonical pair. This shift is a direct consequence of the altered hydrogen bonding pattern.

The PNA-DNA Hybrid System: A Case Study in Specificity

Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification grants PNA remarkable stability and resistance to enzymatic degradation. The pairing of this compound-containing PNA with single-stranded DNA targets has been explored for therapeutic applications.

A notable example is the targeting of the G-rich promoter region of the bcl-2 proto-oncogene, which is often overexpressed in cancer cells. An this compound-containing PNA oligomer can bind to this region, forming a PNA-DNA hybrid that inhibits transcription of the bcl-2 gene. The specificity of this interaction is, in part, driven by the formation of iC:G non-canonical base pairs.

Experimental Protocols for Studying iC:G Pairing

Oligonucleotide Synthesis with this compound

The incorporation of this compound into synthetic oligonucleotides follows standard phosphoramidite chemistry protocols. The this compound phosphoramidite building block is commercially available and can be used in automated DNA synthesizers.

Step-by-Step Protocol:

-

Preparation: Ensure the this compound phosphoramidite is fresh and dry. Prepare all other necessary reagents for DNA synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution).

-

Automated Synthesis: Program the DNA synthesizer with the desired sequence, including the position(s) for this compound incorporation. The standard coupling cycle is generally efficient for iC.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide product is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length, iC-containing product.

-

Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass, and by UV-Vis spectroscopy to determine the concentration.

Biophysical Characterization: UV Thermal Denaturation

UV thermal denaturation is a fundamental technique to assess the thermodynamic stability of a DNA duplex containing an iC:G pair.

Experimental Workflow:

Caption: Workflow for UV Thermal Denaturation Analysis.

Data Interpretation:

The melting temperature (Tm) of the iC:G containing duplex is compared to a control duplex containing a canonical G:C pair and a duplex with a different mispair (e.g., G:T). This allows for the quantification of the thermodynamic stability of the iC:G pair.

| Base Pair | Typical ΔG° (kcal/mol) | Relative Stability |

| G:C (Canonical) | -2.0 to -3.0 | High |

| iC:G (Wobble) | -1.0 to -1.5 | Moderate |

| G:T (Wobble) | -0.5 to -1.0 | Low |

Note: Values are approximate and can vary with sequence context and buffer conditions.

Applications in Drug Development and Diagnostics

The unique pairing properties of this compound make it a valuable component in various biotechnological applications.

-

Antisense Therapeutics: this compound can be incorporated into antisense oligonucleotides to enhance their binding affinity and specificity to target mRNA molecules containing a guanine bulge or in a specific sequence context.

-

Expanded Genetic Alphabet: The this compound:isoguanine (iC:iG) pair serves as a functional, third base pair that can be replicated and transcribed by polymerases. This expansion of the genetic code from four to six letters opens up possibilities for encoding novel amino acids and creating new biological functions.

-

Molecular Probes: Probes containing this compound can be designed to detect specific DNA or RNA sequences with high fidelity, which is particularly useful in diagnostics for identifying single nucleotide polymorphisms (SNPs).

Conclusion and Future Outlook

This compound stands as a testament to the versatility of nucleic acid structures beyond the canonical Watson-Crick model. Its ability to form stable, non-canonical base pairs, particularly with guanine, has provided invaluable insights into the forces that govern DNA and RNA recognition and stability. As our ability to synthesize and manipulate nucleic acids with atomic precision continues to advance, this compound and other nucleobase analogs will undoubtedly play an increasingly important role in the development of next-generation therapeutics, diagnostics, and synthetic biological systems. The continued exploration of its pairing mechanisms will further unravel the complexities of the genetic code and empower the design of novel molecular tools with unprecedented capabilities.

References

-

Amos, R.I., et al. (2022). The role of tautomerism in the formation of the hachimoji DNA alphabet. Nucleic Acids Research. Available at: [Link]

Isocytosine Tautomerism: Thermodynamic Landscapes & Supramolecular Applications

Topic: Isocytosine Tautomerism and Thermodynamic Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2-aminouracil) represents a critical scaffold in medicinal chemistry and supramolecular assembly. Its utility, however, is governed by a complex tautomeric landscape that is highly sensitive to environmental factors. Unlike its isomer cytosine, this compound exhibits a competitive equilibrium between N1-H (keto-amine) , N3-H (keto-amine) , and enol (hydroxy-amine) forms.

This guide provides a rigorous analysis of these tautomeric states, their thermodynamic stability profiles across different phases (gas, solution, solid), and their implications for drug design (specifically kinase inhibition) and supramolecular polymer engineering. It concludes with a validated experimental protocol for determining tautomeric ratios using Variable Temperature (VT) NMR.

Molecular Architecture & Tautomeric Equilibria

The structural versatility of this compound arises from the mobility of protons between the N1, N3, and exocyclic oxygen positions. Understanding these specific forms is prerequisite to predicting binding affinity and solubility.

The Primary Tautomers

-

N1-H Keto-Amine (Form A): The "canonical" form in many biological contexts, analogous to uracil.

-

N3-H Keto-Amine (Form B): Often energetically competitive with N1-H in aqueous solution; critical for metal coordination.

-

Enol-Amine (Form C): Possesses an aromatic pyrimidine ring; often the global minimum in the gas phase but destabilized in polar solvents.

Tautomeric Equilibrium Pathway

The following diagram illustrates the connectivity and proton transfer pathways between these species.

Figure 1: Connectivity map of this compound tautomers showing the interconversion pathways.

Thermodynamic Stability Profile

The stability of this compound tautomers is not intrinsic but rather a function of the dielectric constant (

Gas Phase (Isolated Molecule)

In vacuo, the Enol-Amine form is often calculated to be the global minimum or nearly isoenergetic with the most stable keto form. The aromaticity of the pyrimidine ring in the enol form provides significant stabilization energy (

-

Dominant Species: Enol-Amine / N1-H Keto

-

Driver: Intrinsic electronic delocalization (Aromaticity).

Aqueous Solution ( )

Water drastically alters the landscape. The high dipole moments of the keto forms allow for stronger solvation. Experimental data indicates a delicate equilibrium between N1-H and N3-H forms, often appearing in near 1:1 ratios depending on pH and temperature, while the enol form becomes negligible.

-

Dominant Species: Equilibrium of N1-H and N3-H.

-

Driver: Dipole-dipole interactions and H-bond donation to solvent.

Solid State

X-ray crystallography reveals that this compound can crystallize as a 1:1 cocrystal of N1-H and N3-H tautomers, stabilized by an intermolecular hydrogen-bonding network. This "self-complementarity" is the basis for its use in supramolecular arrays.

Comparative Energy Landscape

| Environment | Primary Stability Driver | Dominant Tautomer(s) | Relative Energy ( |

| Gas Phase | Aromaticity | Enol-Amine | |

| Chloroform | Intramolecular H-bonds | Mixed (Enol/Keto) | Variable |

| Water | Solvation / Polarity | N1-H & N3-H (Mix) | N1-H |

| Metal Complex (Pt/Pd) | Coordination Geometry | N3-H (N3 binding) | N3-Complex is thermodynamically favored |

Implications in Applied Chemistry

Drug Discovery: Kinase Inhibitors

Many kinase inhibitors utilize the aminopyrimidine scaffold. The tautomeric state of the this compound moiety determines the hydrogen bond donor/acceptor (DA) pattern presented to the kinase hinge region.

-

N1-H Form: Presents a D-A-D (Donor-Acceptor-Donor) motif at positions N1-C2-N3.

-

N3-H Form: Presents an A-A-D motif.

-

Impact: A drug designed to bind in the N1-H form may lose potency if the N3-H form is energetically accessible but sterically incompatible with the binding pocket.

Supramolecular Chemistry: Quadruple Hydrogen Bonding

This compound derivatives (e.g., ureidopyrimidinones or UPy) are famous for forming quadruple hydrogen-bonding arrays (DDAA or DADA) with high association constants (

-

Mechanism: The dimerization is driven by the formation of the specific tautomer that allows complementary DDAA pairing.

-

Self-Assembly: N1-functionalized isocytosines can form self-complementary ribbons in the solid state, exploiting the N1-H...O and N-H...N interactions.

Experimental Protocol: Determination of Tautomeric Ratio via VT-NMR

Objective: To determine the equilibrium constant (

Principle: Proton exchange between tautomers is often fast on the NMR timescale at room temperature (leading to averaged peaks) but slows down at lower temperatures. Alternatively, if exchange is slow (distinct peaks observed), integration yields concentrations directly.

Workflow Diagram

Figure 2: Step-by-step workflow for thermodynamic analysis of tautomerism.

Detailed Methodology

-

Sample Preparation:

-

Dissolve this compound (approx. 5-10 mg) in 0.6 mL of deuterated solvent.

-

Solvent Choice: Use DMSO-d6 for polar simulation or CDCl3 (if soluble) for non-polar. Note: this compound solubility in chloroform is low; derivatives may be required.

-

Standard: Add a trace of TMS (tetramethylsilane) for referencing.

-

-

Data Acquisition:

-

Calibrate the NMR probe temperature using a methanol or ethylene glycol standard.

-

Acquire 1H-NMR spectra starting at 298 K.

-

Decrease temperature in 10 K increments down to the solvent freezing point (e.g., ~220 K for some mixtures, though DMSO freezes at 18°C, so use DMF-d7 or THF-d8 for low-temp studies).

-

-

Spectral Analysis:

-

Fast Exchange (High T): You may see broadened, averaged signals for N-H and C-H protons.

-

Slow Exchange (Low T): Signals will split into distinct sets for each tautomer.

-

Assignment: The N3-H proton is typically desheilded (downfield, >11 ppm) compared to N1-H due to different magnetic environments. Use 15N-HMBC if available for definitive assignment.

-

-

Thermodynamic Calculation:

-

Integrate distinct peaks (

and -

Calculate

. -

Plot

vs -

Slope:

-

Intercept:

-

References

-

This compound as a hydrogen-bonding partner and as a ligand in metal complexes. Source: PubMed / Inorg Chem. URL:[Link]

-

Complex formation of this compound tautomers with PdII and PtII. Source: PubMed / Inorg Chem. URL:[Link]

-

Cytosine modules in quadruple hydrogen bonded arrays. Source: New Journal of Chemistry (RSC). URL:[Link]

-

Supramolecular hydrogen-bonded networks in cytosinium succinate. Source: Acta Crystallographica. URL:[Link][1]

-

Temperature-variable NMR Study of the keto-enol Tautomerism. Source: PubMed.[2] URL:[Link]

Sources

The S-B Interface: Biological Significance of Isocytosine in Hachimoji DNA

The following technical guide details the biological and structural significance of Isocytosine (specifically designated as Base S within the Hachimoji system) and its role in expanding the genetic alphabet.

Content Type: Technical Whitepaper | Version: 2.0 | Focus: Synthetic Biology & Nucleic Acid Chemistry

Executive Summary

The expansion of the genetic alphabet from four bases (G, A, T, C) to eight (Hachimoji DNA) represents a paradigm shift in synthetic biology.[1] At the core of this expansion is the introduction of non-standard hydrogen bonding patterns that maintain the thermodynamic stability required for Darwinian evolution. This compound (designated as Base S in the Hachimoji nomenclature) is the pyrimidine analog that pairs with Isoguanine (designated as Base B ).[2]

This guide analyzes the physicochemical properties of this compound within the Hachimoji framework, its thermodynamic contribution to the "Schrödinger aperiodic crystal," and the specific enzymatic protocols required for its replication and transcription.

Molecular Architecture: The S:B Orthogonal Pair

Chemical Identity and Pairing Logic

In the Hachimoji system, the standard Watson-Crick pairs are augmented by two hydrophobic pairs (P:Z) and two hydrogen-bonded pairs (S:B).[2][3][4][5] this compound functions as the Base S component.[2]

-

Base S (this compound Analog): In Hachimoji DNA, this is typically a 1-methylcytosine derivative (or specific deoxyriboside) designed to present a specific hydrogen bonding face.[2][3][4][5]

-

Base B (Isoguanine Analog): The purine partner, Isoguanine.[2][6][7][8][9]

Unlike the standard G:C pair, which utilizes a "Donor-Acceptor-Acceptor" (on C) vs. "Acceptor-Donor-Donor" (on G) pattern (viewed from the major groove down), the S:B pair utilizes an orthogonal pattern:

-

Base S (this compound): Presents an Acceptor-Acceptor-Donor (AAD) pattern.[2][3][4][5]

-

Base B (Isoguanine): Presents a Donor-Donor-Acceptor (DDA) pattern.[2][3][4][5]

Tautomeric Stability (The Critical Challenge)

A primary challenge in utilizing this compound is tautomerism .[2] Free this compound exists in equilibrium between amino-oxo (keto) and amino-hydroxy (enol) forms.[2][3][4][5]

-

Risk: The enol form of this compound can mispair with Guanine, leading to transition mutations (S:G mismatches).[2]

-

Hachimoji Solution: The Hachimoji architecture utilizes specific substituents (e.g., the 1-methyl group in dS or specific ribosyl linkages) and relies on the microenvironment of the polymerase active site to stabilize the keto form , ensuring high-fidelity pairing with Base B (Isoguanine).[2]

Thermodynamic & Structural Integrity[3][4][5][10]

The Schrödinger Aperiodic Crystal

For a synthetic genetic system to support evolution, it must form a regular double helix regardless of the base sequence—a concept Erwin Schrödinger termed an "aperiodic crystal."

-

Helix Parameters: X-ray crystallography confirms that Hachimoji DNA containing S:B pairs adopts a standard B-form helix with 10.2–10.4 base pairs per turn.[2][3][4][5]

-

Groove Width: The major and minor groove widths of S:B containing DNA are statistically indistinguishable from natural G:C rich DNA.

Thermodynamic Predictability

The stability of the S:B pair is comparable to the G:C pair due to the presence of three hydrogen bonds.

-

Melting Temperature (

): The thermodynamic contributions of S:B pairs are additive and predictable using nearest-neighbor parameters.[2][3] This allows for the precise design of primers and probes using modified algorithms (e.g., MeltWin v3.5 adapted for 8-letter alphabets).[2][3]

| Parameter | Natural Pair (G:C) | Hachimoji Pair (S:B) | Significance |

| H-Bonds | 3 | 3 | High thermal stability |

| Pattern (Py) | D-A-A (Cytosine) | A-A-D (this compound/S) | Orthogonality (prevents crosstalk) |

| Groove Geometry | Standard B-Form | Standard B-Form | Enzyme compatibility |

| Low | Moderate | S:B pairing can weaken at low pH (<6.[2][3][4][5]0) due to protonation of S |

Enzymatic Incorporation & Fidelity[2][3][4]

The biological utility of this compound (S) depends on the ability of polymerases to recognize and incorporate it against its complement (B).

DNA Polymerases (Replication)

Standard polymerases (e.g., Taq) often reject non-standard bases or induce stalling.[2][4]

-

Recommended Enzyme: KlenTaq variants (specifically those evolved for expanded alphabets).[2][4]

-

Mechanism: These polymerases have open active sites that tolerate the slight steric differences of the S:B pair while enforcing the keto-tautomer geometry.[2][3]

RNA Polymerases (Transcription)

Transcription of Hachimoji DNA into RNA (where dS is transcribed to rS) requires engineered bacteriophage polymerases.[2][4]

-

Mutation Logic: The Y639F mutation (Tyrosine to Phenylalanine) opens the active site to accommodate the 2'-OH of ribonucleotides and reduces steric clashes with the non-standard base modifications.

-

Fidelity: The Y639F mutant incorporates rS-TP opposite template dB with high efficiency (>95% yield relative to natural bases).[2][3][4][5]

Biological Applications

High-Affinity Aptamers

The S:B pair increases the chemical diversity of nucleic acid libraries.[2][3][5]

-

Functional Density: Natural DNA offers limited functional groups (amines, ketones).[2] this compound/Isoguanine adds distinct electrostatic profiles in the major groove.[2]

-

Case Study (Spinach Aptamer): Hachimoji variants of the "Spinach" fluorescent aptamer (containing S and B) fold correctly and bind the fluorophore, demonstrating that this compound does not disrupt complex tertiary folding.[2]

Information Storage

With 8 letters, the information density of DNA increases from

Experimental Protocols

Visualization of Hachimoji Logic

The following diagram illustrates the orthogonal hydrogen bonding logic that separates this compound (S) from natural bases.

Protocol: Hachimoji Transcription (DNA to RNA)

Objective: Transcribe a Hachimoji DNA template containing dB and dS into Hachimoji RNA.[6][10]

Materials:

-

Template: Double-stranded DNA containing Hachimoji bases (synthesized via phosphoramidite chemistry).

-

NTP Mix: Natural NTPs (ATP, GTP, CTP, UTP) + Hachimoji NTPs (rS-TP , rB-TP , rP-TP, rZ-TP).[2][3][4][5]

-

Enzyme: T7 RNA Polymerase variant Y639F (2.5 µM final conc).[2][4]

-

Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM DTT, 2 mM Spermidine.

Workflow:

-

Assembly:

-

Incubation:

-

Incubate at 37°C for 4 hours . (Note: Hachimoji incorporation is slower than natural transcription; extended time is required).[2]

-

-

Purification:

-

Validation (Self-Validating Step):

-

"Pause" Assay: If sequencing is unavailable, use a template where the incorporation of 'S' is required to extend a radiolabeled primer.[2] Stalling at the 'B' site indicates failure; full-length product indicates success.[2][3][4][5]

-

LC-MS: Digest the transcript with Nuclease P1 and analyze via LC-MS to confirm the presence of the exact mass of this compound (rS) nucleosides.

-

References

-

Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks.[1][2][11][10] Science, 363(6429), 884-887.[2][3][4][5][11] [Link]

-

Benner, S. A., et al. (2020). Tautomeric Equilibria of Nucleobases in the Hachimoji Expanded Genetic Alphabet.[2] Journal of Chemical Information and Modeling. [Link][2][4]

-

Georgiadis, M. M., et al. (2018). Snapshots of an evolved DNA polymerase pre- and post-incorporation of an unnatural nucleotide.[2] Nucleic Acids Research, 46(15), 7977–7988.[2] [Link]

-

Kim, M. J., et al. (2020). Enzymatic Formation of an Artificial Base Pair Using a Modified Purine Nucleoside Triphosphate.[2][12] ACS Chemical Biology, 15(11), 2872–2884.[2][12] [Link][2][3][4][5]

Sources

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biology:Hachimoji DNA - HandWiki [handwiki.org]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Artificially Expanded Genetic Information System - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Order Quantum-Mechanical Analysis of Hydrogen Bonding in Hachimoji and Natural DNA Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Hachimoji DNA and RNA: A genetic system with eight building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detecting Hachimoji DNA: An Eight-Building-Block Genetic System with MoS2 and Janus MoSSe Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

The Iso-C:Iso-G Base Pair: Structural Mechanistics, Thermodynamics, and Experimental Integration

Executive Summary: The Architecture of Orthogonality

The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A-T, G-C) is a cornerstone of synthetic biology and advanced diagnostics. Among the Artificially Expanded Genetic Information Systems (AEGIS), the Isocytosine (iC) and Isoguanine (iG) pair represents the most established "third base pair."

This guide deconstructs the physicochemical properties of the iC-iG interaction. Unlike natural bases, which rely on specific Donor/Acceptor patterns that can cross-react if not sterically gated, iC and iG exploit a transposed hydrogen bonding signature . However, their utility is governed by a critical thermodynamic challenge: tautomeric instability . This document details the mechanistic solutions (specifically 5-methyl-isocytosine), thermodynamic parameters, and validated protocols for integrating iC-iG into high-fidelity workflows.

Part 1: Structural Mechanistics

The Hydrogen Bonding Interface

The orthogonality of iC-iG arises from a precise "shuffling" of the hydrogen bond donor (D) and acceptor (A) groups relative to their natural isomers, Guanine and Cytosine.

While the natural G-C pair interacts via a Purine(ADD):Pyrimidine(DAA) interface, the iG-iC pair inverts this logic while maintaining the three-bond stability.

-

Isoguanine (iG): A purine analog presenting a Donor-Acceptor-Acceptor (DAA) pattern (Major to Minor groove).

-

This compound (iC): A pyrimidine analog presenting an Acceptor-Donor-Donor (ADD) pattern.

Comparative H-Bonding Topology

| Feature | Guanine (G) | Cytosine (C) | Isoguanine (iG) | This compound (iC) |

| Top (Major Groove) | Acceptor (O6) | Donor (N4-H) | Donor (N6-H) | Acceptor (O4) |

| Middle | Donor (N1-H) | Acceptor (N3) | Acceptor (N1) | Donor (N3-H) |

| Bottom (Minor Groove) | Donor (N2-H) | Acceptor (O2) | Acceptor (O2) | Donor (N2-H) |

| H-Bond Pattern | ADD | DAA | DAA | ADD |

Critical Insight (The Steric Gate): You will notice that iG (DAA) possesses the same H-bond pattern as Cytosine (DAA), and iC (ADD) mimics Guanine (ADD). Why do they not cross-pair?

-

iG + G: Forms a perfect H-bond match (DAA + ADD), but creates a Purine-Purine clash (~24 Å diameter), distorting the helix beyond the tolerance of most polymerases.

-

iC + C: Forms a perfect H-bond match (ADD + DAA), but creates a Pyrimidine-Pyrimidine void, destabilizing the stacking interactions.

The Tautomeric Challenge

The primary failure mode in iC-iG systems is tautomeric shifting . Isoguanine exists in an equilibrium between its keto (preferred) and enol forms.

-

Keto-iG: Pairs correctly with iC.

-

Enol-iG: The hydroxyl group at C2 alters the H-bond interface, allowing iG to mispair with Thymine (T) .

The Solution: 5-Methyl-Isocytosine (5-Me-iC) To combat this, standard protocols rarely use native this compound. Instead, 5-Methyl-Isocytosine is the industry standard. The electron-donating methyl group at the C5 position:

-

Increases the pKa of N3, stabilizing the protonated form required for the middle H-bond.

-

Enhances base-stacking enthalpy (

), compensating for the entropic cost of ordering the non-natural base.

Part 2: Visualization of Interaction

The following diagram illustrates the specific atom-to-atom interface and the steric exclusion principle preventing cross-talk with natural bases.

Caption: Schematic of the iC-iG hydrogen bonding interface (ADD:DAA), highlighting the three-bond stability and steric exclusion of natural partners.

Part 3: Thermodynamics & Stability[1]

Contrary to early assumptions, the iC-iG pair is thermodynamically robust, often exceeding the stability of A-T pairs and rivaling G-C pairs when 5-Me-iC is employed.

Melting Temperature (Tm) Comparison

Data derived from 12-mer duplexes containing a central variable base pair (Buffer: 100 mM NaCl, 10 mM MgCl2, pH 7.0).

| Base Pair | Tm (°C) | Stability Rank | |

| 5-Me-iC : iG | 81.1 | -2.2 | High |

| G : C | 80.5 | -2.1 | High |

| A : T | 76.2 | -1.5 | Moderate |

| iG : T (Mismatch) | ~72.0 | -0.9 | Low (Destabilizing) |

Key Takeaway: The 5-Me-iC:iG pair is isoenergetic to G:C. This allows researchers to use standard G:C parameters in Nearest-Neighbor algorithms for initial Tm estimation, provided the sequence is not extremely iC/iG rich.

Part 4: Experimental Protocols

Protocol: "Iso-PCR" (Incorporation of iC/iG)

Standard Taq polymerase struggles with non-natural bases due to tight active site geometries. This protocol uses Titanium Taq or Vent (exo-) , which tolerate the minor groove perturbations caused by iC-iG.

Reagents:

-

Primers: 5'-labeled with iC or iG (HPLC purified is mandatory; standard desalting fails to remove truncated failure sequences).

-

dNTP Mix: Standard dATP, dCTP, dGTP, dTTP (200 µM each).

-

Non-Natural Triphosphates: d-isoGTP and d-5-Me-isoCTP (supplied as 100 mM lithium salts).

Step-by-Step Workflow:

-

Titration of Non-Natural dNTPs:

-

Unlike natural dNTPs, iC/iG triphosphates should be added at 50-100 µM final concentration (lower than natural bases).

-

Reasoning: High concentrations of iso-dNTPs increase the rate of misincorporation (specifically iG pairing with T).

-

-

Buffer Adjustment:

-

Use a buffer with 2.5 mM MgCl2 (higher than the standard 1.5 mM).

-

Reasoning: The non-canonical backbone geometry requires higher divalent cation shielding to stabilize the phosphodiester backbone during polymerization.

-

-

Cycling Conditions:

-

Denaturation: 95°C for 30s.

-

Annealing: Calculate Tm using G:C proxy, then subtract 5°C .

-

Extension: 72°C (Standard).

-

Critical Step: Limit cycles to 20-25. Beyond 25 cycles, the fidelity of iC-iG drops, and T-mispairing accumulates exponentially.

-

-

Validation (Melting Curve):

-

Do not rely solely on agarose gels (size is identical).

-

Perform a high-resolution melt (HRM) analysis. A sharp transition at the predicted Tm (>80°C) confirms specific pairing. A "shoulder" at ~72°C indicates iG:T mispairing.

-

Application: Branched DNA (bDNA) Signal Amplification

The most commercially successful application of iC-iG is in bDNA assays (e.g., Siemens Versant®).

-

Mechanism:

-

Capture Probes: Contain natural bases to bind the target viral RNA.

-

Extenders/Amplifiers: Constructed with iC/iG stems.

-

Orthogonality: The iC/iG stems cannot hybridize with biological DNA/RNA in the sample, reducing background noise to near zero.

-

Result: Detection limits as low as 50 copies/mL.

-

References

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 111(21), 8322-8323. [Link]

-

Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and this compound: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640-4649. [Link]

-

Johnson, S. C., et al. (2004). A third base pair for the polymerase chain reaction: inserting isoC and isoG.[2] Nucleic Acids Research, 32(6), 1937-1941. [Link]

-

Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylthis compound as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

2-aminouracil biological activity and classification

This is an in-depth technical guide on the biological activity, classification, and experimental applications of 2-Aminouracil (Isocytosine) .

Biological Activity, Classification, and Pharmacological Applications[1]

Executive Summary

2-Aminouracil, scientifically classified as This compound (2-aminopyrimidin-4(3H)-one), represents a critical scaffold in both synthetic genetics and medicinal chemistry.[1][2][3][4] Unlike its structural isomer Cytosine, this compound possesses a unique tautomeric profile that enables non-canonical hydrogen bonding patterns.[1] This property has established it as a cornerstone in the development of Expanded Genetic Alphabets (Hachimoji DNA/RNA) and as a versatile ligand in bioinorganic cytotoxicity studies . This guide dissects its chemical identity, mechanism of action in "suicide gene" therapy, and protocols for synthesizing cytotoxic metal complexes.

Part 1: Chemical Identity & Structural Classification

1.1 Nomenclature and Isomerism

While often colloquially referred to as "2-aminouracil," the IUPAC designation 2-aminopyrimidin-4(3H)-one (CAS: 108-53-2) is preferred to distinguish it from 5-aminouracil or 6-aminouracil.[1] It is a positional isomer of Cytosine (4-aminopyrimidin-2(1H)-one).[1]

-

Molecular Formula:

[1][2][3][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Molecular Weight: 111.10 g/mol [1]

-

Key Structural Feature: The transposition of the amino and carbonyl groups relative to Cytosine alters its hydrogen bonding "bit-string" (Donor/Acceptor pattern), making it orthogonal to natural base pairing in specific contexts.

1.2 Tautomeric Equilibrium

The biological activity of this compound is governed by its tautomeric equilibrium between the keto-amine (predominant in aqueous solution/DNA) and enol-imine forms.[1]

-

Keto Form: Protonated at N3; C4=O carbonyl.[1] Favored for base-pairing with Isoguanine.[1][4]

-

Enol Form: Aromatic pyrimidinol character.[1] Relevant for metal coordination.[1][4][7][8][9]

Part 2: Biological Mechanisms & Pharmacology[1][5][9]

2.1 Synthetic Genetics: The isoC-isoG Base Pair

In the field of xenobiology, this compound (isoC) is paired with Isoguanine (isoG) to form a third, unnatural base pair (UBP) distinct from A-T and G-C.

-

Mechanism: The isoC-isoG pair utilizes a specific hydrogen bonding pattern (Donor-Donor-Acceptor on isoG / Acceptor-Acceptor-Donor on isoC) that prevents mispairing with natural bases.[1]

-

Application: This expanded alphabet is used in Hachimoji DNA to increase the information density of genetic polymers and improve the stability of aptamers.

2.2 Prodrug Activation: The "Suicide Gene" Pathway

This compound derivatives, specifically 5-fluorothis compound (5-F-isoC) , function as prodrugs.[1]

-

Enzyme Target: This compound Deaminase (Ich) .[10]

-

Mechanism: Mammalian cells lack the enzyme to deaminate this compound. By introducing bacterial Ich genes into tumor cells, 5-F-isoC is locally converted into the highly toxic 5-Fluorouracil (5-FU) .[1]

-

Advantage: This circumvents the systemic toxicity associated with direct 5-FU administration.[1]

2.3 Bioinorganic Cytotoxicity

This compound acts as a bidentate ligand, coordinating with transition metals (Cu(II), Pt(II), Pd(II), Au(III)) through the N3 nitrogen and the exocyclic amino group or oxygen.

-

Activity: These complexes often exhibit higher cytotoxicity than the free ligand against cell lines like HeLa (cervical cancer) and HepG2 (liver cancer).

-

Mode of Action: Intercalation into DNA grooves and oxidative cleavage of the sugar-phosphate backbone.[1]

Part 3: Visualization of Mechanisms

Figure 1: The Prodrug Activation Pathway

This diagram illustrates the conversion of the non-toxic prodrug 5-Fluorothis compound into the cytotoxic agent 5-Fluorouracil by bacterial deaminase enzymes.[1]

Caption: Mechanism of 5-Fluorothis compound activation. The bacterial deaminase converts the prodrug, triggering downstream apoptosis.

Figure 2: this compound Tautomerism & Coordination

Visualizing the shift between Keto and Enol forms and the binding sites for metal coordination.

Caption: this compound tautomers. The Enol form facilitates bidentate coordination with transition metals for cytotoxic applications.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cu(II)-Isocytosine Cytotoxic Complex

Context: This protocol synthesizes a coordination complex for cytotoxicity screening (MTT assay). Safety: Handle CuCl2 and this compound with gloves.[1] Work in a fume hood.

Materials:

-

Copper(II) Chloride dihydrate (

). -

Solvents: Ethanol (absolute), Methanol.

-

Equipment: Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Methodology:

-

Ligand Solution: Dissolve 1.0 mmol (111 mg) of this compound in 20 mL of hot methanol (

). Ensure complete dissolution to avoid impurities.[1] -

Metal Addition: Dissolve 1.0 mmol of

in 10 mL of ethanol. Add this solution dropwise to the ligand solution under continuous stirring.-

Why: Dropwise addition prevents rapid aggregation and favors crystal growth over amorphous precipitation.[1]

-

-

Reflux: Heat the mixture to reflux (

) for 4 hours. The solution color should shift (typically to green/blue), indicating complexation. -

Precipitation: Allow the solution to cool slowly to room temperature, then refrigerate at

overnight. -

Isolation: Filter the precipitate using a Buchner funnel. Wash 3x with cold ethanol to remove unreacted metal salts.[1]

-

Drying: Dry the product in a vacuum desiccator over

.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Context: Validating the biological activity of the synthesized complex against HepG2 cells.

-

Seeding: Seed HepG2 cells in 96-well plates (

cells/well) in DMEM media. Incubate for 24h at -

Treatment: Dissolve the Cu(II)-Isocytosine complex in DMSO (stock solution). Prepare serial dilutions in media. Treat cells for 48h.

-

Control: Include a DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Cisplatin).

-

-

MTT Addition: Add

of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Remove media carefully.[1] Add

DMSO to dissolve formazan crystals.[1] -

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Part 5: Data Summary

Table 1: Comparative Properties of Cytosine vs. This compound

| Feature | Cytosine (Natural) | This compound (2-Aminouracil) |

| IUPAC Name | 4-aminopyrimidin-2(1H)-one | 2-aminopyrimidin-4(3H)-one |

| H-Bond Pattern | Donor-Acceptor-Acceptor (at N4, N3, O2) | Acceptor-Acceptor-Donor (varies by tautomer) |

| Primary Partner | Guanine (Natural DNA) | Isoguanine (Hachimoji DNA) |

| Deaminase Susceptibility | High (Cytosine Deaminase) | Low (Resistant to mammalian deaminases) |

| pKa (approx) | 4.6 | ~4.0 (N3 protonation) |

Table 2: Reported Cytotoxicity of Metal-Isocytosine Complexes

| Complex | Cell Line | Target | Outcome ( | Ref |

| [Cu(isoC)2] | HepG2 | Liver Carcinoma | [1, 3] | |